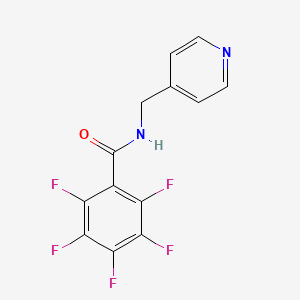
N-butyl-N'-(5-hydroxypentyl)ethanediamide
Descripción general
Descripción
N-butyl-N'-(5-hydroxypentyl)ethanediamide, also known as BHPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BHPE is a derivative of ethylenediamine and has been synthesized through various methods.
Mecanismo De Acción
N-butyl-N'-(5-hydroxypentyl)ethanediamide enhances the uptake of glutamate by increasing the activity of glutamate transporters, particularly the excitatory amino acid transporter 2 (EAAT2). Glutamate transporters play a critical role in maintaining glutamate homeostasis in the brain and are essential for normal synaptic transmission and plasticity. This compound has also been reported to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the expression and activity of glutamate transporters, particularly EAAT2, in the brain. This leads to a decrease in extracellular glutamate levels, which may be beneficial in the treatment of neurodegenerative diseases. This compound has also been reported to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N'-(5-hydroxypentyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, and its ability to enhance the uptake of glutamate. However, this compound also has limitations, including its potential toxicity at high concentrations and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-butyl-N'-(5-hydroxypentyl)ethanediamide, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
N-butyl-N'-(5-hydroxypentyl)ethanediamide has been reported to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to enhance the uptake of glutamate, a neurotransmitter that plays a critical role in synaptic transmission and plasticity. This compound has also been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-butyl-N'-(5-hydroxypentyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-2-3-7-12-10(15)11(16)13-8-5-4-6-9-14/h14H,2-9H2,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFPGJXCADJCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4678588.png)
![methyl 3-chloro-6-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4678593.png)
![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)
![N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4678601.png)
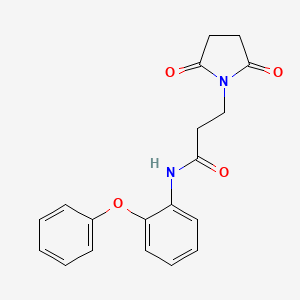
![6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4678612.png)
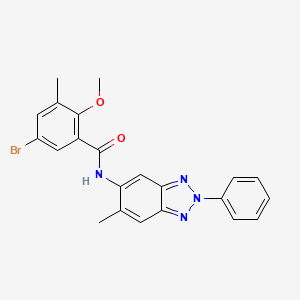
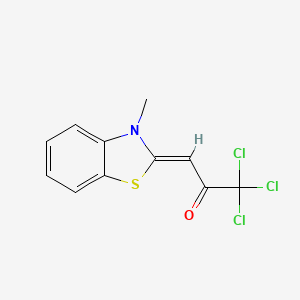
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4678622.png)
![N-[1-(4-isopropylphenyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4678625.png)
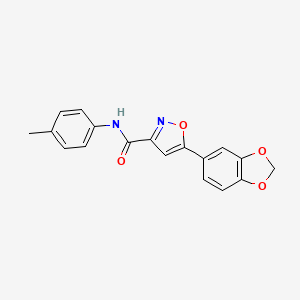
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide](/img/structure/B4678641.png)

